Diethylumbelliferyl phosphate

lipase active-site titration fluorogenic organophosphorus ester enzyme inactivation kinetics

Diethylumbelliferyl phosphate (DEUP; CAS 897-83-6) is a fluorogenic organophosphate compound with the molecular formula C14H17O6P, available at ≥98% purity from multiple commercial vendors. It serves dual roles in biochemical research: as a fluorogenic substrate for phosphatase and organophosphatase (OPase) enzymes—releasing the highly fluorescent 4-methylumbelliferone upon enzymatic hydrolysis—and as a selective, potent inhibitor of cholesterol esterase (IC50 = 11.6 μM).

Molecular Formula C13H15O6P
Molecular Weight 298.23 g/mol
Cat. No. B1256386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylumbelliferyl phosphate
Synonymsdiethylumbelliferyl phosphate
DUBP
Molecular FormulaC13H15O6P
Molecular Weight298.23 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)OC1=CC2=C(C=C1)C=CC(=O)O2
InChIInChI=1S/C13H15O6P/c1-3-16-20(15,17-4-2)19-11-7-5-10-6-8-13(14)18-12(10)9-11/h5-9H,3-4H2,1-2H3
InChIKeyLZXQXHKDCNQUOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethylumbelliferyl Phosphate (DEUP) – Fluorogenic Phosphatase Substrate and Cholesterol Esterase Inhibitor Procurement Guide


Diethylumbelliferyl phosphate (DEUP; CAS 897-83-6) is a fluorogenic organophosphate compound with the molecular formula C14H17O6P, available at ≥98% purity from multiple commercial vendors . It serves dual roles in biochemical research: as a fluorogenic substrate for phosphatase and organophosphatase (OPase) enzymes—releasing the highly fluorescent 4-methylumbelliferone upon enzymatic hydrolysis—and as a selective, potent inhibitor of cholesterol esterase (IC50 = 11.6 μM) [1]. DEUP is distinguished from simpler umbelliferyl phosphate analogs by its diethyl phosphoester moiety, which confers distinct enzyme recognition profiles and hydrolytic stability characteristics [2].

Why Diethylumbelliferyl Phosphate (DEUP) Cannot Be Substituted by Generic Umbellyferyl Phosphates


Substituting DEUP with generic 4-methylumbelliferyl phosphate (MUP) or other umbelliferyl derivatives risks substantial assay failure or misinterpretation due to profound differences in enzyme specificity, hydrolytic susceptibility, and target engagement. DEUP functions as a phosphodiester, whereas MUP is a phosphomonoester—this structural distinction fundamentally alters which enzymes recognize and cleave the compound [1]. For instance, DEUP exhibits a second-order rate constant (kon) for Pseudomonas aeruginosa lipase inactivation of 1.8 M⁻¹s⁻¹, which is orders of magnitude lower than the 5600 M⁻¹s⁻¹ observed for ethyl 4-methylumbelliferyl heptylphosphonate in the same assay system, demonstrating that even closely related organophosphorus esters exhibit dramatic differences in enzyme reactivity [2]. Furthermore, DEUP selectively inhibits cholesterol esterase with an IC50 of 11.6 μM while leaving protein kinase A activity unaffected, a selectivity profile not shared by unsubstituted umbelliferone or many other organophosphate esters [3]. Substituting DEUP without verifying enzyme specificity for the diethyl phosphoester moiety would compromise both quantitative accuracy and mechanistic interpretation.

Diethylumbelliferyl Phosphate (DEUP) – Comparative Quantitative Evidence for Scientific Selection


Lipase Inactivation Kinetics: DEUP vs. Ethyl Hexyl and Heptylphosphonate Analogs

In a direct comparative study, DEUP (designated compound 1) inactivated Pseudomonas aeruginosa lipase (LPL-312) with a second-order rate constant (kon) of 1.8 M⁻¹s⁻¹. This is 17.8-fold lower than the 32 M⁻¹s⁻¹ observed for ethyl hexyl 4-methylumbelliferyl phosphate (compound 2) and over 3000-fold lower than the 5600 M⁻¹s⁻¹ observed for ethyl 4-methylumbelliferyl heptylphosphonate (compound 3) [1]. The lower reactivity of DEUP makes it suitable as a stable baseline control or for applications requiring slower, more controlled inactivation kinetics, whereas the heptylphosphonate analog is preferred for ultra-sensitive active-site titration due to its rapid, stoichiometric inactivation [1].

lipase active-site titration fluorogenic organophosphorus ester enzyme inactivation kinetics

Cholesterol Esterase Inhibition Potency and Selectivity Over Protein Kinase A

DEUP inhibits cholesterol esterase with an IC50 of 11.6 μM [1]. Critically, DEUP does not inhibit protein kinase A (PKA) activity in vitro, as demonstrated by the observation that cytosolic PKA activity in DEUP-treated MA-10 cells remained normal, and purified PKA activity was unaffected by DEUP exposure [2]. This selectivity profile contrasts with many organophosphate inhibitors that broadly target serine hydrolases including PKA-related pathways [2]. In functional assays, DEUP blocked cAMP-stimulated mitochondrial accumulation of steroidogenic acute regulatory (StAR) proteins in a dose-dependent manner, with inhibition of StAR accumulation closely paralleling inhibition of progesterone synthesis [2].

cholesterol esterase inhibitor steroidogenesis disruption protein kinase A selectivity

Plasma Esterase Inhibition Affinity in Prostaglandin Oxygen Exchange Assays

DEUP inhibits plasma esterase activity with high affinity, as demonstrated in a rapid oxygen exchange assay using ¹⁸O-labeled prostaglandins in plasma [1]. The study established that the rapid oxygen exchange observed on prostaglandins in plasma represents plasma esterase activity that is specifically inhibited by DEUP with high affinity [1]. While a precise Ki or IC50 value was not reported for this specific activity, the qualitative designation of 'high affinity' inhibition distinguishes DEUP from non-specific esterase inhibitors that would require higher concentrations to achieve comparable suppression of oxygen exchange [1].

plasma esterase activity prostaglandin analysis oxygen exchange inhibition

Organophosphatase (OPase) Substrate Specificity for Insecticide Resistance Research

DEUP serves as a substrate for testing organophosphatase (OP-hydrolase) activity, particularly for the modified carboxylesterase E3 from Lucilia cuprina (sheep blowfly), an enzyme implicated in organophosphate insecticide resistance [1]. The diethyl phosphoester moiety of DEUP mimics the structure of organophosphate insecticides, enabling researchers to assess OPase activity that confers resistance [1]. In contrast, 4-methylumbelliferyl phosphate (MUP) lacks the diethyl phosphoester group and therefore fails to serve as a structurally relevant substrate for OPase enzymes that specifically recognize organophosphate triester or diester moieties [2].

organophosphatase activity insecticide resistance carboxylesterase E3

Fluorogenic Substrate Utility for High-Throughput Phosphatase Inhibitor Screening

Upon enzymatic hydrolysis by phosphatases, DEUP releases the highly fluorescent 4-methylumbelliferone product (excitation ~360 nm, emission ~450 nm), enabling sensitive fluorescence-based detection of phosphatase activity . This fluorogenic property makes DEUP suitable for high-throughput screening (HTS) assays to identify modulators of phosphatase activity . While both DEUP and MUP generate the same fluorescent product upon hydrolysis, DEUP functions as a phosphodiester substrate, whereas MUP is a phosphomonoester, making DEUP the appropriate choice for enzymes that preferentially recognize or exclusively hydrolyze phosphodiester bonds .

high-throughput screening phosphatase inhibitor discovery fluorogenic substrate

Commercial Purity and Availability for Reproducible Research

DEUP is commercially available from multiple established vendors (e.g., Sigma-Aldrich, Santa Cruz Biotechnology, Aladdin Scientific, TargetMol) at ≥98% purity as determined by HPLC [1]. This high purity minimizes batch-to-batch variability that could confound enzyme kinetics measurements or cellular assay outcomes. The compound is supplied as an oil with DMSO solubility >5 mg/mL, facilitating preparation of concentrated stock solutions for in vitro assays . Compared to custom-synthesized organophosphorus esters that require in-house synthesis and characterization, off-the-shelf availability of high-purity DEUP reduces experimental setup time and ensures reagent traceability .

compound procurement research reagent quality control

Optimal Research and Industrial Application Scenarios for Diethylumbelliferyl Phosphate (DEUP) Based on Quantitative Evidence


Selective Cholesterol Esterase Inhibition for Steroidogenesis Pathway Dissection

DEUP is optimally deployed in studies requiring selective inhibition of cholesterol esterase without confounding effects on protein kinase A signaling. As demonstrated by Choi et al. (1995), DEUP inhibits cholesterol esterase with an IC50 of 11.6 μM while leaving PKA activity fully intact, enabling researchers to isolate the contribution of cholesterol esterase to steroid hormone biosynthesis in MA-10 Leydig cells and related steroidogenic models [1].

Lipase Active-Site Titration Requiring Kinetically Distinguishable Control Substrate

In lipase engineering and directed evolution workflows, DEUP provides a kinetically distinguishable control relative to more reactive organophosphorus esters. Fujii et al. (2003) established that DEUP inactivates Pseudomonas aeruginosa lipase with a kon of 1.8 M⁻¹s⁻¹, which is 17.8-fold slower than the ethyl hexyl analog and over 3000-fold slower than the heptylphosphonate analog, allowing researchers to benchmark mutant lipase activity across a wide dynamic range [2].

Organophosphatase Activity Detection in Insecticide Resistance Research

DEUP serves as a fluorogenic substrate for organophosphatase (OP-hydrolase) enzymes, particularly the modified carboxylesterase E3 from Lucilia cuprina implicated in organophosphate insecticide resistance. The diethyl phosphoester moiety structurally mimics the leaving group of organophosphate pesticides, making DEUP the appropriate choice for OPase activity assays where phosphomonoester substrates like MUP fail to report enzyme activity [3].

Plasma Esterase Suppression in Prostaglandin and Eicosanoid Analytical Workflows

DEUP is recommended for suppressing plasma esterase background activity during quantitative analysis of prostaglandins and related eicosanoids by LC-MS/MS. Brose and Golovko (2012) demonstrated that DEUP inhibits plasma esterase-mediated oxygen exchange on ¹⁸O-labeled prostaglandins with high affinity, improving analytical accuracy and preventing ex vivo artifactual modification of lipid mediators during sample processing [4].

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